2-Bromoaniline

Description

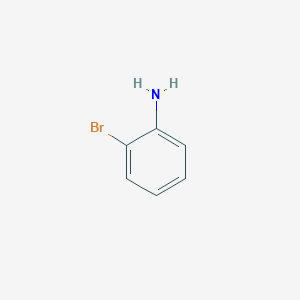

Structure

3D Structure

Properties

IUPAC Name |

2-bromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPBDRUWRLBSDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060645 | |

| Record name | 2-Bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown solid; mp = 27-32 deg C; [Alfa Aesar MSDS] | |

| Record name | 2-Bromoaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19537 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | 2-Bromoaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19537 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

615-36-1 | |

| Record name | 2-Bromoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMOANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTP98DS78E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromoaniline (CAS Number: 615-36-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoaniline, with the CAS registry number 615-36-1, is an important aromatic amine derivative. Its chemical structure consists of a benzene (B151609) ring substituted with a bromine atom and an amino group at adjacent positions. This ortho-positioning of the functional groups imparts unique chemical properties, making it a valuable intermediate in a wide array of synthetic applications. It serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and corrosion inhibitors.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, reactivity, and safety information for this compound, tailored for professionals in research and drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes.

| Property | Value | References |

| CAS Number | 615-36-1 | [1] |

| Molecular Formula | C₆H₆BrN | [1] |

| Molecular Weight | 172.02 g/mol | [3] |

| Appearance | White to pale yellow or red-brown solid/liquid after melting | [1][4] |

| Melting Point | 24-32 °C | [1][3] |

| Boiling Point | 229 °C | [1] |

| Density | 1.52 - 1.578 g/mL at 20-25 °C | [1][5] |

| Solubility | Insoluble in water; Soluble in alcohol and ether | [1][4] |

| Vapor Pressure | 0.04 mmHg | [3] |

| pKa | 2.53 (at 25 °C) | [1] |

| LogP | 2.1 | [3] |

| Refractive Index | 1.6133 - 1.619 | [1] |

| Flash Point | >110 °C (>230 °F) | [5] |

Spectroscopic Properties

Spectroscopic analysis is critical for the identification and characterization of this compound. The following table summarizes its key spectral data.

| Spectroscopic Technique | Key Features and Data |

| ¹H NMR | Spectra available, typically run in CDCl₃.[5] |

| ¹³C NMR | Spectra available, typically run in CDCl₃.[1] |

| Infrared (IR) Spectroscopy | Spectra available (FTIR, ATR-IR, Near IR, Vapor Phase IR).[3] |

| Mass Spectrometry (MS) | Mass spectra available (Electron Ionization).[2] |

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are generalized protocols for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Use a nuclear magnetic resonance spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay if quantitative data is needed.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: As this compound can be a low-melting solid, it can be analyzed as a liquid film or a solid. If solid, place a small amount directly onto the ATR crystal. If liquid, a single drop is sufficient.

-

Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an ATR accessory.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Place the sample on the crystal and apply pressure using the anvil to ensure good contact. Record the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and confirm its molecular weight.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Injector: Split/splitless injector, typically at 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold for several minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap.

-

Scan Range: A suitable mass range to detect the molecular ion and fragment ions (e.g., m/z 40-300).

-

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time and purity. Analyze the mass spectrum of the peak corresponding to this compound to identify the molecular ion and characteristic fragmentation pattern.

Chemical Reactivity and Synthetic Applications

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of its amino and bromo substituents.

-

Diazotization Reactions: The amino group can be readily converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring through Sandmeyer-type reactions.[6]

-

N-Alkylation and N-Acylation: The amino group can undergo standard alkylation and acylation reactions.

-

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is susceptible to various palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: this compound can be coupled with boronic acids or their esters to form 2-aminobiphenyl (B1664054) derivatives.[7]

-

Buchwald-Hartwig Amination: It can react with various amines to form substituted 1,2-diaminobenzenes.[8]

-

-

Synthesis of Heterocycles: this compound is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, such as indoles and quinolines.[9][10]

Example Synthetic Protocol: Synthesis of 2-Substituted Indoles

A common application of this compound is in the synthesis of indoles. The following is a representative experimental workflow.

Caption: Workflow for the synthesis of 2-substituted indoles from this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. The following table summarizes its GHS hazard classifications.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[3] |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin.[3] |

| Specific Target Organ Toxicity - Repeated Exposure (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure.[3] |

| Skin Irritation (Category 2) | H315: Causes skin irritation.[11] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[11] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled.[11] |

| Hazardous to the Aquatic Environment, Long-term Hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects.[2] |

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably in a chemical fume hood.[12]

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]

-

Wash hands thoroughly after handling.[12]

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[5]

Conclusion

This compound (CAS 615-36-1) is a fundamentally important chemical intermediate with a well-characterized profile of physicochemical and spectroscopic properties. Its utility in organic synthesis, particularly in the construction of complex aromatic systems and heterocycles, is well-established. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe use in research and development, especially within the pharmaceutical and chemical industries.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. This compound | C6H6BrN | CID 11992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. This compound CAS#: 615-36-1 [m.chemicalbook.com]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. An improved Larock synthesis of quinolines via a Heck reaction of 2-bromoanilines and allylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

Physical and chemical properties of 2-bromoaniline

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in organic synthesis. The information is presented to support research, development, and drug discovery activities, with a focus on data clarity, experimental reproducibility, and visualization of key processes.

General and Physical Properties

This compound, also known as o-bromoaniline, is an aromatic amine with a bromine substituent ortho to the amino group.[1] It appears as a white needle-like crystal or a clear yellow to red-brown liquid after melting.[2][3][4][5]

Table 1: General Properties of this compound

| Property | Value | References |

| CAS Number | 615-36-1 | [2][6][7][8] |

| Molecular Formula | C6H6BrN | [2][6][7][9] |

| Molecular Weight | 172.02 g/mol | [2][8][9] |

| IUPAC Name | This compound | [7][9] |

| Synonyms | o-Bromoaniline, 2-Aminobromobenzene | [2][7][10] |

| InChI Key | AOPBDRUWRLBSDB-UHFFFAOYSA-N | [2][7] |

| SMILES | C1=CC=C(C(=C1)N)Br | [7][9] |

Table 2: Physical Properties of this compound

| Property | Value | References |

| Melting Point | 24-32 °C | [2][3][4][6][7][8][11] |

| Boiling Point | 227-230 °C at 760 mmHg | [2][3][4][6][7][8] |

| Density | 1.52 - 1.578 g/mL at 20-25 °C | [2][3][4][7][8] |

| Refractive Index | 1.6133 - 1.619 | [2][3][4] |

| Flash Point | >110 °C (>230 °F) | [2][4][7] |

| Vapor Pressure | 0.0795 mmHg at 25°C | [4] |

| pKa | 2.53 at 25°C | [2][3][4] |

Table 3: Solubility of this compound

| Solvent | Solubility | References |

| Water | Insoluble (0.949 g/L) | [2][3][4][7][12] |

| Alcohol (Ethanol) | Soluble | [2][3][12] |

| Ether | Soluble | [2][3][12] |

| Organic Solvents | Readily dissolves | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 4: Spectroscopic Data for this compound

| Technique | Data Reference |

| 1H NMR | Available, with spectra in CDCl3 as solvent.[13][14] |

| 13C NMR | Available.[15][16] |

| IR (Infrared) | Available.[9][15][17] |

| Mass Spectrometry (MS) | Available, including GC-MS data.[9][15][16] |

| UV-Vis | Available.[9][16] |

Chemical Properties and Reactivity

This compound is a versatile intermediate in organic synthesis, primarily used in the manufacturing of dyes, agrochemicals, and pharmaceuticals.[1] Its reactivity is characterized by the presence of both the amino group and the bromine atom.

-

Diazotization: The amino group can undergo diazotization, a common reaction for anilines, to form a diazonium salt. This intermediate is highly useful for introducing other functional groups onto the aromatic ring.[18]

-

Cross-Coupling Reactions: The carbon-bromine bond allows this compound to participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds.[19][20][21][22] This is a cornerstone of modern organic synthesis for constructing biaryl scaffolds.[19]

-

Acylation: The amino group can be acylated to form amides. This is often used as a protecting group strategy to moderate the reactivity of the amino group and direct electrophilic aromatic substitution.[23]

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below.

Synthesis of this compound from o-Nitroaniline

A classic route for synthesizing this compound involves the diazotization of o-nitroaniline, followed by a Sandmeyer-type reaction to introduce the bromine, and subsequent reduction of the nitro group.[18]

Experimental Workflow: Synthesis of this compound

Caption: Workflow for this compound Synthesis.

Detailed Protocol:

-

Diazotization and Sandmeyer Reaction: o-Nitroaniline is used as the initial raw material.[18] It undergoes diazotization to synthesize an ortho-halogenated nitrobenzene.[18] To mitigate the formation of resinous by-products from side reactions, steam distillation can be employed to separate the o-bromonitrobenzene as it is formed.[18]

-

Reduction: The resulting o-bromonitrobenzene is then reduced. A common method involves using iron powder and an acid like hydrochloric or hydrobromic acid.[18]

-

Weigh 0.7g of iron powder and add it to a 100mL three-neck flask.[18]

-

Add 30mL of water and heat with stirring to 80°C.[18]

-

Slowly add 0.1mL of hydrobromic acid and continue heating to 100°C.[18]

-

Dissolve 0.5g of o-bromonitrobenzene in 5mL of anhydrous ethanol (B145695) and add it to the flask.[18]

-

Reflux the reaction mixture at 100°C for 2.5 hours.[18]

-

-

Workup and Purification:

Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds and is widely used in pharmaceutical development.[19][22] It involves the palladium-catalyzed coupling of an organohalide (this compound) with an organoboron compound.[22][24]

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura Catalytic Cycle.

General Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine this compound, the desired arylboronic acid or ester (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., K2CO3, Cs2CO3).[22][24]

-

Solvent: Add an appropriate solvent system, such as a mixture of dioxane and water.[22]

-

Reaction Conditions: The mixture is typically heated under an inert atmosphere (e.g., argon or nitrogen) for a specified period until the reaction is complete, as monitored by techniques like TLC or LC-MS.[22][24]

-

Workup and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, usually by column chromatography, to yield the desired biaryl product.

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling.

Table 5: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | References |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [2][25][26][27] |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin | [9][26][27] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | [2][27] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [10][27] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [27] |

| STOT, Repeated Exposure | H373: May cause damage to organs through prolonged or repeated exposure | [2][26][27] |

| Aquatic Hazard, Chronic | H411: Toxic to aquatic life with long lasting effects | [26] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and protective clothing to prevent skin exposure.[10] A respirator may be required depending on the handling conditions.[10]

-

Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.[25] An eyewash facility and a safety shower should be readily available.[10]

-

Storage: Store in a cool, dry place at 2-8°C, away from incompatible materials.[2][4][7]

-

Incompatibilities: Incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[7][25]

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[27][28]

-

Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.[10][25]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[10]

Conclusion

This compound is a fundamentally important chemical intermediate with well-defined physical and chemical properties. Its utility in the synthesis of complex organic molecules, particularly in the pharmaceutical and dye industries, is well-established. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. 2-Bromo Aniline Manufacturer in Ankleshwar, 2-Bromo Aniline Supplier [maksons.co.in]

- 2. This compound | 615-36-1 [chemicalbook.com]

- 3. This compound CAS#: 615-36-1 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | CAS#:615-36-1 | Chemsrc [chemsrc.com]

- 7. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 2-ブロモアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | C6H6BrN | CID 11992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. This compound [stenutz.eu]

- 12. 2 Bromoaniline Manufacturer, Supplier from Mumbai [manaspetrochem.com]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Page loading... [wap.guidechem.com]

- 16. spectrabase.com [spectrabase.com]

- 17. This compound(615-36-1) IR Spectrum [m.chemicalbook.com]

- 18. Page loading... [wap.guidechem.com]

- 19. benchchem.com [benchchem.com]

- 20. boa.unimib.it [boa.unimib.it]

- 21. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. studylib.net [studylib.net]

- 24. youtube.com [youtube.com]

- 25. fishersci.com [fishersci.com]

- 26. assets.thermofisher.com [assets.thermofisher.com]

- 27. chemicalbook.com [chemicalbook.com]

- 28. oxfordlabfinechem.com [oxfordlabfinechem.com]

A Comprehensive Technical Guide to the Solubility of 2-Bromoaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-bromoaniline in organic solvents. Recognizing the limited availability of comprehensive quantitative data in publicly accessible literature, this document synthesizes existing qualitative information and presents a detailed framework of experimental protocols for the precise determination of its solubility. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, enabling them to generate critical solubility data for their specific applications.

Introduction to this compound

This compound is an aromatic amine with the chemical formula C₆H₆BrN. It serves as a crucial intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and agrochemicals. The presence of both a bromine atom and an amino group on the benzene (B151609) ring significantly influences its physicochemical properties, including its solubility, which is a critical parameter for reaction kinetics, purification processes, and formulation development.

Qualitative Solubility Profile

Based on available literature, this compound exhibits a distinct solubility pattern. It is generally described as being soluble in polar organic solvents such as alcohols and ethers, while demonstrating poor solubility in water.[1][2][3][4] One source indicates a solubility of 0.949 g/L in a solvent presumed to be water, although this is not explicitly stated.[3]

General Solubility Observations:

The solubility in organic solvents can be attributed to the nonpolar, aromatic nature of the benzene ring and the ability of the bromine atom to participate in van der Waals interactions. The amino group can also engage in hydrogen bonding with protic solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a notable absence of extensive quantitative solubility data for this compound across a wide range of organic solvents. To address this gap, this guide provides detailed experimental protocols for determining the thermodynamic solubility of this compound. The following table is presented as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |

| Alcohols | Methanol | ||||

| Ethanol | |||||

| Isopropanol | |||||

| Ketones | Acetone | ||||

| Methyl Ethyl Ketone | |||||

| Esters | Ethyl Acetate | ||||

| Ethers | Diethyl Ether | ||||

| Tetrahydrofuran (THF) | |||||

| Hydrocarbons | n-Hexane | ||||

| Toluene | |||||

| Halogenated | Dichloromethane | ||||

| Chloroform |

Experimental Protocols for Solubility Determination

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[6][7][8] This method involves creating a saturated solution of the solute in the solvent of interest and then quantifying the concentration of the dissolved solute. The following sections detail the procedures for the shake-flask method coupled with two common analytical techniques: gravimetric analysis and UV-Vis spectroscopy.

Shake-Flask Method: General Procedure

The initial step for any quantitative solubility determination is the preparation of a saturated solution at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps (B75204) or sealed ampoules

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure undissolved solid remains after equilibration.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.[6]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any microscopic particles.

The following diagram illustrates the general workflow of the shake-flask method for preparing a saturated solution.

Quantification by Gravimetric Analysis

This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solute.

Procedure:

-

Weighing: Accurately weigh a clean, dry evaporating dish.

-

Aliquot Transfer: Transfer a precise volume of the filtered saturated solution to the pre-weighed evaporating dish.

-

Evaporation: Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the boiling point of this compound may be used.

-

Drying: Once the solvent has evaporated, dry the evaporating dish containing the this compound residue to a constant weight in a desiccator.

-

Final Weighing: Accurately weigh the evaporating dish with the dried residue.

-

Calculation: The solubility (S) in g/100 mL is calculated as follows: S = [ (Weight of dish + residue) - (Weight of empty dish) ] / (Volume of aliquot in mL) * 100

The following diagram outlines the workflow for the gravimetric analysis of the saturated solution.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. This compound | 615-36-1 [amp.chemicalbook.com]

- 3. This compound CAS#: 615-36-1 [m.chemicalbook.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to the Physicochemical Characterization of 2-Bromoaniline

This guide provides an in-depth overview of the melting and boiling points of 2-Bromoaniline, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Accurate determination of these physical properties is fundamental for identity confirmation, purity assessment, and process development in research and manufacturing environments. This document outlines the standard values for these properties and details the experimental protocols for their verification.

Core Physical Properties of this compound

The melting and boiling points are critical physical constants that define a pure substance under standard conditions. These values are essential for researchers and drug development professionals for material identification, quality control, and the design of purification processes such as crystallization and distillation.

Data Presentation

The quantitative data for the melting and boiling points of this compound are summarized below.

| Physical Property | Value (°C) | Value (K) |

| Melting Point | 32 °C | 305.15 K |

| Boiling Point | 229 °C | 502.15 K |

Note: The boiling point is reported at atmospheric pressure (760 mmHg).

Experimental Protocols for Property Determination

Accurate and reproducible determination of melting and boiling points relies on standardized laboratory procedures. The following sections detail the methodologies for these measurements.

The capillary method is the most common technique for determining the melting point of a solid organic compound.[1] It can be performed using a Thiele tube apparatus or a modern digital melting point apparatus.

Protocol using a Digital Melting Point Apparatus:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the solid in a mortar and pestle.[1]

-

Obtain a glass capillary tube, which is sealed at one end.[2][3]

-

Press the open end of the capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[2][3]

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. To ensure dense packing, the tube can be dropped several times through a long, vertical glass tube onto the benchtop.[2][3][4]

-

The final packed sample height should be between 2-3 mm to ensure an accurate melting range.[3]

-

-

Apparatus Setup and Measurement:

-

Turn on the digital melting point apparatus and allow it to stabilize.[5][6]

-

Set a plateau temperature approximately 10-15°C below the expected melting point of 32°C.[3][6]

-

Set a slow heating ramp rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.[3][5]

-

Insert the prepared capillary tube into the sample holder of the apparatus.[3][5]

-

Start the heating program.[5]

-

-

Observation and Recording:

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first droplet of liquid appears. This is the start of the melting range.[2][7]

-

Record the temperature at which the entire sample has completely turned into a transparent liquid. This marks the end of the melting range.[2][7]

-

For a pure compound, this range should be narrow, typically 0.5-2°C.[7][8][9] A broad melting range often indicates the presence of impurities.[7][9]

-

For determining the boiling point of small quantities of liquid, the Siwoloboff method is highly effective and requires minimal sample volume.[10]

Protocol using a Thiele Tube:

-

Sample Preparation:

-

Fill a small, narrow test tube (e.g., a Durham tube or fusion tube) to about half-full with the liquid this compound sample (approximately 0.5 mL).[11][12]

-

Obtain a standard capillary melting point tube and seal one end in a flame.

-

Place this sealed capillary tube, open end down, into the test tube containing the sample.[10][11][13]

-

-

Apparatus Setup and Measurement:

-

Attach the test tube assembly to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[10][11][13]

-

Clamp a Thiele tube to a ring stand and insert the thermometer and sample assembly into the tube, ensuring the sample is immersed in the heating oil.[11][13] The unique shape of the Thiele tube is designed to create convection currents that ensure uniform heating.[8]

-

Begin to gently heat the side arm of the Thiele tube with a Bunsen burner or microburner.[2][11]

-

-

Observation and Recording:

-

As the temperature rises, dissolved air will first evolve from the sample.[10]

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[14] This indicates the liquid has reached its boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[10][13] This is the point where the vapor pressure of the liquid equals the external atmospheric pressure.[15][16]

-

Record this temperature. It is also crucial to record the barometric pressure at the time of the measurement, as boiling point is pressure-dependent.[11][15]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of a chemical sample like this compound, from initial receipt to final data validation.

Caption: Workflow for Physical Property Characterization of this compound.

References

- 1. westlab.com [westlab.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chemical Analysis: determining melting points with the Thiele-Dennis tube: monocerosfour — LiveJournal [monocerosfour.livejournal.com]

- 5. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. flinnsci.com [flinnsci.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. Thiele tube - Wikipedia [en.wikipedia.org]

- 14. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]

An In-depth Technical Guide to 2-Bromoaniline: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoaniline is an aromatic amine that serves as a crucial intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and azo dyes.[1][2] Its chemical structure, featuring a bromine atom and an amino group on a benzene (B151609) ring, imparts unique reactivity that makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the molecular properties, a detailed experimental protocol for its synthesis, and methods for its analysis, tailored for professionals in research and drug development.

Core Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Chemical Formula | C₆H₆BrN | [1][3][4] |

| Molecular Weight | 172.02 g/mol | [1][3][4] |

| CAS Number | 615-36-1 | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Dark brown liquid or crystalline solid | [4] |

| Melting Point | 29-31 °C | [5] |

| Boiling Point | 229 °C | [5] |

| Density | 1.571 g/cm³ | [5] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the diazotization of ortho-nitroaniline followed by a Sandmeyer-type reaction to introduce the bromine atom, and subsequent reduction of the nitro group.

Materials:

-

Ortho-nitroaniline

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrobromic acid (HBr)

-

Copper(I) bromide (CuBr)

-

Iron powder (Fe)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Diatomaceous earth (optional, as a filter aid)

-

Distilled water

-

Ice

Procedure:

-

Diazotization of Ortho-nitroaniline:

-

In a flask, dissolve a specific molar equivalent of ortho-nitroaniline in a solution of concentrated hydrobromic acid and water, cooled in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the ortho-nitroaniline solution while maintaining the temperature between 0-5 °C with vigorous stirring. The slow addition is crucial to control the exothermic reaction and prevent the decomposition of the diazonium salt.

-

Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate reaction vessel, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a steady reaction.

-

After the addition is complete, warm the mixture gently to ensure the complete decomposition of the diazonium salt.

-

-

Isolation and Purification of 2-Bromonitrobenzene:

-

The resulting mixture contains 2-bromonitrobenzene. To improve purity, steam distillation can be employed. This process separates the volatile 2-bromonitrobenzene from non-volatile impurities.

-

Collect the distillate, which will be an emulsion of 2-bromonitrobenzene and water.

-

Separate the organic layer and wash it with a dilute sodium hydroxide solution to remove any acidic impurities, followed by a wash with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate) and remove the solvent by distillation to obtain crude 2-bromonitrobenzene.

-

-

Reduction of 2-Bromonitrobenzene:

-

In a round-bottom flask equipped with a reflux condenser, place iron powder and a small amount of hydrochloric acid in water and heat the mixture.

-

Add the 2-bromonitrobenzene dropwise to the stirred, hot iron-acid mixture. The reduction of the nitro group to an amino group is an exothermic reaction.

-

After the addition is complete, continue to reflux the mixture for a specified time to ensure the reaction goes to completion.

-

-

Isolation and Purification of this compound:

-

Cool the reaction mixture and make it basic by adding a concentrated solution of sodium hydroxide. This will precipitate iron hydroxides.

-

The this compound can be isolated by steam distillation from the basified mixture.

-

Collect the distillate and separate the organic layer.

-

Dry the organic layer with a suitable drying agent.

-

Further purification can be achieved by vacuum distillation to obtain pure this compound.

-

Analytical Methods

The identity and purity of synthesized this compound can be confirmed using various analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating this compound from any impurities and confirming its molecular weight and fragmentation pattern.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can also be used for the analysis of this compound, particularly for samples that may not be suitable for GC.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of characteristic functional groups, such as the N-H stretches of the primary amine and the C-Br stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule, confirming the positions of the bromine and amino groups on the aromatic ring.

Signaling Pathways and Biological Activity

Currently, there is limited direct evidence in the scientific literature detailing the specific involvement of this compound in cellular signaling pathways. Toxicological studies on bromoanilines suggest they can be metabolized and excreted. A notable toxic effect of bromoanilines is the potential to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. However, the precise molecular mechanisms and signaling cascades leading to this effect are not well-defined for this compound specifically.

Research has explored the use of bromoaniline-aldehyde conjugates, which are derivatives of this compound, as fluorescent sensors for metal ions like Cu²⁺ and Zn²⁺. These studies have also investigated the interaction of these conjugates with biological macromolecules such as DNA and human serum albumin (HSA). While these findings are significant in the context of developing new analytical tools, they do not delineate a role for this compound itself as a signaling molecule in a biological pathway.

Further research is required to elucidate any direct interactions of this compound or its metabolites with specific enzymes, receptors, or signaling proteins to understand its biological effects at a molecular level.

Visualizations

Logical Workflow for the Synthesis of this compound

Caption: A logical workflow diagram illustrating the three main steps in the synthesis of this compound.

This guide provides foundational knowledge for researchers and professionals working with this compound. The detailed synthetic protocol and analytical methods offer practical guidance for laboratory work, while the summary of its properties and biological context provides a basis for further investigation and application in drug development and other scientific endeavors.

References

- 1. Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo Aniline Manufacturer in Ankleshwar, 2-Bromo Aniline Supplier [maksons.co.in]

- 3. This compound | C6H6BrN | CID 11992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 615-36-1 [chemicalbook.com]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

An In-depth Technical Guide to the Spectral Data of 2-Bromoaniline

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-bromoaniline. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound.

Spectral Data Summary

The following tables summarize the key quantitative spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 7.39 | dd | J = 7.9, 1.5 | Ar-H |

| 7.08 | dt | J = 8.1, 1.5 | Ar-H |

| 6.73 | dd | J = 8.1, 1.7 | Ar-H |

| 6.61 | dt | J = 7.9, 1.7 | Ar-H |

| 4.01 | s (broad) | - | NH₂ |

Solvent: CDCl₃. Instrument: 400 MHz NMR Spectrometer.[1][2]

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 144.1 | C-NH₂ |

| 132.7 | C-H |

| 128.4 | C-H |

| 119.5 | C-H |

| 115.8 | C-H |

| 109.4 | C-Br |

Solvent: CDCl₃. Instrument: 100 MHz NMR Spectrometer.[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3440-3300 | Strong, Broad | N-H Stretch (asymmetric and symmetric) |

| 3060-3020 | Medium | Aromatic C-H Stretch |

| 1620-1580 | Strong | N-H Bend (Scissoring) |

| 1500-1400 | Strong | Aromatic C=C Stretch |

| 750-730 | Strong | C-H Bend (ortho-disubstituted) |

| 670-515 | Medium | C-Br Stretch |

Sample Preparation: Thin film or KBr pellet.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 171 | 98 | [M]⁺ (with ⁷⁹Br) |

| 173 | 100 | [M]⁺ (with ⁸¹Br) |

| 92 | ~50 | [M - Br]⁺ |

| 65 | ~40 | [C₅H₅]⁺ |

Ionization Method: Electron Impact (EI).[3][4][5] The presence of two peaks of nearly equal intensity at m/z 171 and 173 is characteristic of a compound containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[6]

Experimental Protocols

Detailed methodologies for the acquisition of spectral data for this compound are provided below.

NMR Spectroscopy

-

Sample Preparation : For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[7][8] Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.[7]

-

Filtration : To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[9]

-

Sample Insertion : Wipe the outside of the NMR tube and place it in a spinner turbine. Adjust the depth using a gauge and insert it into the NMR spectrometer.

-

Data Acquisition :

-

Locking and Shimming : The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to obtain sharp, well-resolved peaks.[7]

-

Tuning and Matching : The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Acquisition Parameters : Set the appropriate spectral width, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

IR Spectroscopy

-

Sample Preparation (Thin Solid Film Method) :

-

Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[10]

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, apply a drop of the solution to the center of the salt plate and allow the solvent to evaporate completely, leaving a thin film of the compound.[10]

-

-

Data Acquisition :

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning : After analysis, clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator to prevent damage from atmospheric moisture.[10][11]

Mass Spectrometry

-

Sample Introduction : The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[12] For direct insertion, a small amount of the sample is placed in a capillary tube which is then heated in the ion source to vaporize the compound.

-

Ionization (Electron Impact) : In the ion source, the vaporized this compound molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a radical cation (the molecular ion, M⁺•).[6][13]

-

Mass Analysis : The positively charged ions are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ion.[12]

-

Detection : An electron multiplier or other detector measures the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.[13]

Workflow Visualization

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

References

- 1. rsc.org [rsc.org]

- 2. This compound(615-36-1) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | C6H6BrN | CID 11992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(615-36-1) MS spectrum [chemicalbook.com]

- 5. Benzenamine, 2-bromo- [webbook.nist.gov]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. webassign.net [webassign.net]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

2-Bromoaniline: A Comprehensive Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of 2-bromoaniline in a laboratory setting. The following sections detail its physicochemical properties, associated hazards, recommended safety protocols, and emergency procedures to ensure the well-being of laboratory personnel and to maintain a safe research environment.

Chemical and Physical Properties

This compound is a solid that can appear in shades of brown, yellow, or red.[1] It is characterized by the following properties:

| Property | Value | References |

| Molecular Formula | C₆H₆BrN | [1][2][3] |

| Molecular Weight | 172.02 g/mol | [1][2][3] |

| Appearance | Brown, yellow, red, or brown solid | [1][4][5] |

| Melting Point | 29-31 °C (84.2-87.8 °F) | [1][3] |

| Boiling Point | 229 °C (444.2 °F) at 760 mmHg | [1][3] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Density | 1.578 g/cm³ | [1][3] |

| Vapor Pressure | 30 mbar @ 120 °C; 0.22 hPa @ 25 °C | [1][3] |

| Water Solubility | Insoluble | [1][3] |

| log Pow (Octanol/Water Partition Coefficient) | 2.11 | [6] |

Hazard Identification and Toxicity

This compound is classified as a hazardous substance and requires careful handling. The primary health hazards are acute toxicity through various exposure routes and the potential for organ damage with repeated exposure.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][6][7]

-

Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[2][6][7]

-

Specific Target Organ Toxicity – Repeated Exposure (Category 2): May cause damage to organs through prolonged or repeated exposure.[2][6][7]

-

Hazardous to the Aquatic Environment, Long-term (Chronic) - Category 2: Toxic to aquatic life with long lasting effects.[2][3]

Potential Health Effects:

-

Inhalation: Harmful if inhaled, causing respiratory tract irritation.[1]

-

Skin Contact: Toxic if absorbed through the skin, causing skin irritation.[1][2]

-

Eye Contact: Causes eye irritation.[1]

-

Methemoglobinemia: A significant risk associated with this compound is the formation of methemoglobin in the blood, which can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, asphyxia. The onset of symptoms may be delayed.[1][5]

Toxicity Data:

| Parameter | Value | Species | References |

| LD50 (Oral) | No data available | - | [6][8] |

| LD50 (Dermal) | No data available | - | [6][8] |

| LC50 (Inhalation) | No data available | - | [6][8] |

| EC50 (Daphnia magna) | 3 mg/L (48h) | Water flea | [9] |

Safe Handling and Storage

To minimize exposure and ensure safety, the following handling and storage procedures must be strictly followed.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

-

Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1][3]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. A lab coat or other protective clothing is required to prevent skin contact.[1][6]

-

Respiratory Protection: If working outside a fume hood or if dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][6]

Handling Procedures:

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]

-

Keep away from heat, sparks, and open flames.[1]

Storage:

-

Keep containers tightly closed when not in use.[6]

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][3][6]

Emergency Procedures

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

-

Note to Physician: For methemoglobinemia, consider administering methylene (B1212753) blue and oxygen.[1]

Accidental Release Measures: In the event of a spill, follow the established cleanup protocol.

Caption: Workflow for handling a this compound spill.

Experimental Protocols

This compound is a common intermediate in organic synthesis. Below are examples of experimental procedures involving bromoanilines, illustrating typical handling in a laboratory context.

Example 1: Synthesis of this compound via Reduction of 2-Nitrobromobenzene [10]

This procedure involves the reduction of a nitro group to an amine, a common transformation in medicinal and materials chemistry.

-

Setup: In a 100 mL three-neck flask equipped with a stirrer and reflux condenser, add 0.7 g of iron powder and 30 mL of water.

-

Heating: Heat the mixture with stirring to 80°C.

-

Acidification: Slowly add 0.1 mL of hydrobromic acid and continue heating to 100°C.

-

Addition of Starting Material: Dissolve 0.5 g of 2-nitrobromobenzene in 5 mL of anhydrous ethanol (B145695) and add it to the reaction flask.

-

Reaction: Reflux the mixture at 100°C for 2.5 hours.

-

Workup: Cool the reaction to room temperature. Adjust the pH to be alkaline.

-

Isolation: Filter the solid product. Dissolve the filter cake in anhydrous ethanol and filter again.

-

Purification: Evaporate the ethanol from the filtrate to obtain the this compound product.

Example 2: Buchwald-Hartwig Amination of an Aryl Halide [11]

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. While the specific protocol provided is general, this compound can act as the amine coupling partner.

-

Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques.

-

Reaction Vessel: To a flame-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), the amine (e.g., this compound, 1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a phosphine (B1218219) ligand (e.g., XPhos, 0.02-0.1 mmol), and a base (e.g., NaOtBu, 1.4 mmol).

-

Solvent: Add anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane, 5 mL) via syringe.

-

Reaction: Heat the reaction mixture to the specified temperature (typically 80-110°C) and stir for the designated time (typically 2-24 hours).

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, quench with water or a saturated aqueous solution of ammonium (B1175870) chloride, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Disposal Considerations

This compound and any materials contaminated with it must be disposed of as hazardous waste.[6] Adherence to local, state, and federal regulations is mandatory.

Caption: Workflow for the proper disposal of this compound waste.

Disposal Procedure:

-

Collection: Collect waste this compound and contaminated materials (e.g., gloves, absorbent pads, glassware) in a designated, properly labeled, and sealed container.

-

Labeling: Clearly label the container as "Hazardous Waste" and include the chemical name "this compound".

-

Storage: Store the waste container in a designated, secure area, away from incompatible materials.

-

Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.

By adhering to the guidelines outlined in this document, researchers can safely handle this compound, minimizing risks to themselves and the environment. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

- 1. This compound | C6H6BrN | CID 11992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. youtube.com [youtube.com]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. hpc-standards.com [hpc-standards.com]

- 9. fishersci.com [fishersci.com]

- 10. Page loading... [guidechem.com]

- 11. benchchem.com [benchchem.com]

2-Bromoaniline material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety of 2-Bromoaniline

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount. This guide provides a comprehensive overview of the material safety data for this compound (CAS No. 615-36-1), a common intermediate in organic synthesis.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These characteristics are essential for safe handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₆BrN | [1][2] |

| Molecular Weight | 172.02 g/mol | [1][2] |

| Appearance | Brown, red-brown, or brown-yellow solid | [2][3] |

| Melting Point | 24 - 32 °C (75.2 - 89.6 °F) | [1][4] |

| Boiling Point | 229 °C (444.2 °F) at 760 mmHg | [2][4] |

| Density | 1.52 - 1.578 g/mL at 25 °C | [4][5] |

| Vapor Pressure | 0.04 - 0.043 mmHg | [1][6] |

| Flash Point | > 66 °C (> 150.8 °F) | [2] |

| Solubility | Insoluble in water; Soluble in alcohol and ether. | [2][4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating its hazards.

GHS Hazard Summary Table

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Danger |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin | Danger |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure | Danger |

| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects | (No Signal Word) |

Data compiled from multiple sources[1][3][7][8][9]. The percentage of companies notifying this classification to ECHA is high for the acute toxicity and STOT RE categories[1].

GHS Pictograms and Hazard Statements

The following diagram illustrates the GHS pictograms and associated hazard statements for this compound.

Toxicological Information

The primary toxicological concerns associated with this compound are its acute toxicity upon ingestion and skin contact, and potential for organ damage after repeated exposure.[1][3][7] A significant health effect is the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[1][2][6]

Key Toxicological Effects:

-

Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[1][3][7]

-

Irritation: Causes skin, eye, and respiratory tract irritation.[2]

-

Methemoglobinemia: Absorption into the body can lead to the formation of methemoglobin, causing cyanosis (a bluish discoloration of the skin). The onset of symptoms may be delayed.[2][10]

-

Target Organs: Potential for damage to the blood, kidneys, central nervous system, and liver.[2]

-

Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[2][7][10]

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is mandatory when working with this compound. The following workflow outlines the essential steps for its safe handling in a laboratory setting.

First-Aid Measures

In the event of exposure, immediate action is critical. The following are general first-aid guidelines.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7][10] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3][8][10] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2][3][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7][10] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][7][10]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

-

Hazardous Combustion Products: Thermal decomposition can produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[2][3][7]

Accidental Release:

-

Personal Precautions: Evacuate personnel to safe areas. Wear appropriate personal protective equipment (PPE), including respiratory protection. Avoid dust formation and contact with the substance.[3][7][11]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or surface water.[3][7][11]

-

Containment and Cleanup: Sweep up or vacuum the material and place it into a suitable, labeled container for disposal.[2][3][11]

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.[2]

-

Conditions to Avoid: Excess heat and ignition sources.[2]

-

Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2][3]

This guide is intended to provide a detailed overview of the material safety data for this compound. It is not a substitute for a thorough review of the substance's specific Safety Data Sheet (SDS) and adherence to all institutional and regulatory safety protocols. Always consult the most current SDS for the material before use.

References

- 1. This compound | C6H6BrN | CID 11992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 615-36-1 [chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. echemi.com [echemi.com]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 11. sdfine.com [sdfine.com]

Toxicity and Hazards of 2-Bromoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment.

Executive Summary

2-Bromoaniline is an aromatic amine that presents moderate acute toxicity and is a known skin and eye irritant.[1] The primary toxicological concern associated with exposure is the induction of methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood.[1] While data on its genotoxicity, carcinogenicity, and reproductive toxicity are limited, its classification as a substance that may cause damage to organs through prolonged or repeated exposure warrants careful handling and adherence to strict safety protocols. This guide provides an in-depth overview of the available toxicological data, experimental methodologies, and known mechanisms of toxicity for this compound to inform safe laboratory practices and risk assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 615-36-1 | --INVALID-LINK-- |

| Molecular Formula | C6H6BrN | --INVALID-LINK-- |

| Molecular Weight | 172.02 g/mol | --INVALID-LINK-- |

| Appearance | White to yellow or reddish-brown crystalline solid | --INVALID-LINK-- |

| Melting Point | 32 °C | --INVALID-LINK-- |

| Boiling Point | 229 °C | --INVALID-LINK-- |

| Water Solubility | Insoluble | --INVALID-LINK-- |

| Vapor Pressure | 0.04 mmHg at 20 °C | --INVALID-LINK-- |

Toxicological Data

Acute Toxicity

This compound is classified as harmful if swallowed, toxic in contact with skin, and harmful if inhaled.[1]

Table 2: Acute Toxicity of this compound

| Route | Species | Endpoint | Value | Classification |

| Oral | Rat | LD50 | >2000 mg/kg | Harmful if swallowed |

| Dermal | Rabbit | LD50 | >2000 mg/kg | Toxic in contact with skin |

| Inhalation | Rat | LC50 (4h) | >5.07 mg/L | Harmful if inhaled |

Data for oral LD50 is inferred from GHS classifications; specific experimental values were not found.

Skin and Eye Irritation

This compound is an irritant to the skin and eyes.[1]

Table 3: Irritation Potential of this compound

| Test | Species | Result |

| Skin Irritation | Rabbit | Irritant |

| Eye Irritation | Rabbit | Irritant |

Repeated-Dose Toxicity

Prolonged or repeated exposure to this compound may cause damage to organs.[1]

Table 4: Repeated-Dose Toxicity of this compound